Butyl 2-benzamidobenzoate

Description

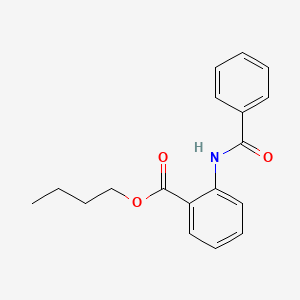

Butyl 2-benzamidobenzoate is a benzoate ester derivative featuring a benzamide substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

butyl 2-benzamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXRPCRAOKYBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-benzamidobenzoate typically involves the condensation of o-phenylenediamine with substituted benzaldehydes, followed by alkylation at the nitrogen atom using butyl bromide in the presence of a phase-transfer catalyst . This method ensures the formation of the desired benzimidazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-benzamidobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, phase-transfer catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce simpler benzimidazole compounds .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Butyl 2-benzamidobenzoate serves as a reagent for synthesizing more complex organic molecules. It can undergo various reactions such as hydrolysis, oxidation, and reduction, allowing chemists to create diverse derivatives for further study .

- Building Block for Complex Molecules : Its structure enables the formation of complex compounds used in pharmaceuticals and agrochemicals. Researchers utilize it to develop new synthetic pathways that can lead to novel compounds with desired properties .

Biology

- Biological Activity Studies : Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including enzyme inhibition and interaction with cellular targets. These properties make it a candidate for further investigation in drug discovery .

- Potential Therapeutic Applications : Research into related compounds has shown promise in treating diseases such as cancer and viral infections. For instance, derivatives of benzamide compounds have been studied for their ability to inhibit viral entry mechanisms, suggesting potential applications in antiviral therapies .

Medicine

- Anticancer Properties : Compounds structurally related to this compound have been explored for their anticancer properties. Their ability to interact with specific molecular targets within cancer cells may lead to the development of effective treatments .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of benzamide derivatives, indicating that this compound could be investigated for therapeutic use in inflammatory diseases .

Industrial Applications

- Material Development : In the industrial sector, this compound is used as a precursor for developing new materials, particularly polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .

- Chemical Processes : The compound's versatility allows it to be utilized in chemical processes that require specific functional groups or reactivity patterns. This includes its role in the production of specialty chemicals used across multiple industries .

Case Studies

Mechanism of Action

The mechanism of action of Butyl 2-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit voltage-gated calcium channels, affecting cellular signaling and function . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its activity and selectivity .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Pathways: No direct data is provided, but analogous benzoate esters (e.g., phenyl benzoate ) are typically synthesized via esterification or Schotten-Baumann reactions.

- Ecotoxicology: Butyl acrylate’s environmental profile (non-PBT ) hints that this compound may exhibit low bioaccumulation, though its persistence requires further study.

Biological Activity

Butyl 2-benzamidobenzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including insecticidal, fungicidal, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound can be synthesized through standard organic synthesis methods involving the reaction of butyl alcohol with 2-benzamidobenzoic acid. The structural formula is represented as follows:

Insecticidal and Fungicidal Properties

Recent studies have demonstrated that benzamide derivatives, including this compound, exhibit significant insecticidal and fungicidal activities. For instance, a study evaluated a series of benzamides for their larvicidal effects against mosquito larvae and found that several compounds showed promising results at concentrations as low as 10 mg/L. Notably, some compounds achieved a lethal rate of up to 100% at lower concentrations .

Table 1: Insecticidal Activity of Benzamide Derivatives

| Compound | Concentration (mg/L) | Lethal Rate (%) |

|---|---|---|

| 12g | 5 | 100 |

| 12f | 2 | 70.6 |

| 12h | 5 | 100 |

Additionally, fungicidal activities were assessed against various fungal pathogens. The compounds displayed varying degrees of inhibition, with some showing superior efficacy compared to established fungicides.

Table 2: Fungicidal Activity Against Fungal Pathogens

| Compound | Pathogen | EC50 (μg/mL) |

|---|---|---|

| 12f | Pyricularia oryzae | 8.28 |

| 12h | Sclerotinia sclerotiorum | 5.49 |

| Bixafen | Pyricularia oryzae | 9.15 |

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific biological targets in insects and fungi. Studies suggest that these compounds may disrupt cellular processes essential for growth and reproduction in these organisms .

Pharmacological Effects

Beyond insecticidal and fungicidal properties, benzamide derivatives have been investigated for other pharmacological activities. Some studies indicate anti-inflammatory effects and potential use in treating gastric mucosal lesions . The gastroprotective effects observed in related compounds were attributed to antioxidant properties and the enhancement of gastric mucus production.

Case Studies

- Insecticidal Study : A recent study evaluated the larvicidal activity of various benzamide derivatives against Aedes aegypti larvae. The results indicated that certain derivatives had a high mortality rate at low concentrations, suggesting their potential as eco-friendly insecticides .

- Fungicidal Efficacy : Another investigation into the antifungal activity of this compound revealed significant inhibition against common plant pathogens like Fusarium species. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the benzene ring could enhance activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Butyl 2-benzamidobenzoate in laboratory settings?

- Methodological Answer : Follow first-aid measures for chemical exposure, including immediate skin decontamination with soap and water, eye rinsing for ≥15 minutes, and medical consultation if inhaled or ingested. Maintain a lab notebook documenting handling procedures and safety incidents . For novel compounds, ensure purity (>95% by HPLC) and provide spectroscopic data (e.g., ¹H/¹³C NMR) to confirm identity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Use esterification reactions between benzamidobenzoic acid and butanol, employing catalysts like sulfuric acid or DCC. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize parameters (temperature, stoichiometry) using factorial design experiments. Characterize intermediates with FTIR and melting point analysis .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer : Combine spectral methods:

- ¹H/¹³C NMR : Verify ester and benzamide functional groups.

- HPLC : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺.

Cross-reference data with published analogs (e.g., ethyl 2-(aminomethyl)benzoate ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer : Conduct systematic solubility tests in solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C, 37°C). Use UV-Vis spectroscopy to quantify solubility limits. Compare results with literature, accounting for purity variations (±5% error tolerance). Apply statistical models (ANOVA) to identify outliers .

Q. What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- pH Stability : Prepare buffers (pH 2–9) and analyze hydrolysis products (e.g., benzoic acid) using GC-MS.

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes). Validate predictions with in vitro assays (IC₅₀ measurements). Cross-reference results with analogs like benzyl benzoate derivatives .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Lab Documentation : Maintain a detailed notebook with reaction conditions, spectral raw data, and instrument calibration logs.

- Supplementary Materials : Publish NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in open-access repositories .

Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?

- Methodological Answer : Standardize protocols (CLSI guidelines) for MIC testing. Include positive controls (e.g., ampicillin) and validate with triplicate experiments. Perform meta-analysis of existing data to identify confounding variables (e.g., solvent choice) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 120–123°C | |

| LogP (Partition Coefficient) | Shake-flask/HPLC | 3.2 ± 0.1 | |

| Solubility in DMSO | UV-Vis Spectroscopy | 25 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.